molecular formula C9H16O3 B13672896 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol

Cat. No.: B13672896
M. Wt: 172.22 g/mol
InChI Key: QAWAKRFRHBDLKT-UHFFFAOYSA-N
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Description

2-Methoxy-5-oxaspiro[35]nonan-8-ol is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable diol with a methoxy-substituted precursor under acidic or basic conditions to induce cyclization and form the oxaspiro ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction environments to facilitate the cyclization and methoxylation steps efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.5]nonan-8-ol: A structurally similar compound with a different substitution pattern.

    2-Methoxy-5-oxaspiro[3.5]nonan-8-ylmethanol: Another related compound with an additional methanol group.

Uniqueness

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol is unique due to its specific methoxy substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role in the compound’s behavior and properties.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methoxy-5-oxaspiro[3.5]nonan-8-ol

InChI

InChI=1S/C9H16O3/c1-11-8-5-9(6-8)4-7(10)2-3-12-9/h7-8,10H,2-6H2,1H3

InChI Key

QAWAKRFRHBDLKT-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CC(CCO2)O

Origin of Product

United States

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